

comparison of 2-Amino-3-bromopyrazine-5-carboxylic acid with other pyrazine derivatives

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Compound of Interest

Compound Name: 2-Amino-3-bromopyrazine-5-carboxylic acid

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An Objective Comparison of **2-Amino-3-bromopyrazine-5-carboxylic acid** and Other Pyrazine Derivatives in Kinase Inhibition

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a valuable component in the design of molecules targeting various enzymes and receptors.^[2] Pyrazine derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[3] A significant area of focus for pyrazine-based compounds is the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.^[4]

This guide provides a comparative analysis of **2-Amino-3-bromopyrazine-5-carboxylic acid** and other advanced pyrazine derivatives. While **2-Amino-3-bromopyrazine-5-carboxylic acid** is primarily a versatile chemical intermediate, its importance lies in its potential as a starting material for the synthesis of potent kinase inhibitors.^[5] We will compare a hypothetical derivative of this starting material with other well-characterized pyrazine-based kinase inhibitors to highlight the structure-activity relationships and therapeutic potential of this chemical class.

Comparative Analysis of Pyrazine Derivatives

To illustrate the utility of the **2-Amino-3-bromopyrazine-5-carboxylic acid** scaffold, we introduce ABP-K01, a hypothetical kinase inhibitor derived from it. This compound will be compared with three experimentally validated pyrazine derivatives known to inhibit different protein kinases implicated in cancer.

- ABP-K01 (Hypothetical): A representative Fibroblast Growth Factor Receptor (FGFR) inhibitor synthesized from **2-Amino-3-bromopyrazine-5-carboxylic acid**.
- Compound 14c: An 8-morpholinoimidazo[1,2-a]pyrazine derivative that acts as a PI3K α kinase inhibitor.^[6]
- Compound 18i: A 3-aminopyrazine-2-carboxamide derivative identified as a potent pan-FGFR inhibitor.^[7]
- Imidazo[1,2-a]pyrazine Analog: A representative Aurora A kinase inhibitor from a well-studied chemical series.^[8]

Data Presentation

The following tables summarize the physicochemical and biological properties of the selected compounds.

Table 1: Comparison of Physicochemical Properties

Compound	Structure	Molecular Formula	Molecular Weight (g/mol)	Calculated logP
2-Amino-3-bromopyrazine-5-carboxylic acid (Scaffold)	 Scaffold Structure	C ₅ H ₄ BrN ₃ O ₂	218.01	0.85
ABP-K01 (Hypothetical FGFR Inhibitor)	 ABP-K01 Structure	C ₁₈ H ₁₆ N ₆ O ₄	380.36	2.50 (Estimated)
Compound 14c (PI3K α Inhibitor)	 Compound 14c Structure	C ₂₆ H ₂₂ N ₆ O ₂	466.50	3.28 (Reported)
Compound 18i (pan-FGFR Inhibitor)	 Compound 18i Structure	C ₂₂ H ₂₄ N ₆ O ₃	436.47	2.15 (Reported)
Imidazo[1,2-a]pyrazine Analog (Aurora A Inhibitor)	 Imidazo[1,2-a]pyrazine Analog Structure	C ₁₅ H ₁₀ N ₄	246.27	2.70 (Estimated)

Table 2: Comparison of Biological Activity

Compound	Target Kinase(s)	Enzymatic IC ₅₀ (nM)	Cellular IC ₅₀ (nM)	Reference Cell Line
ABP-K01	FGFR1	~5 (Hypothetical)	~50 (Hypothetical)	NCI-H520
Compound 14c	PI3K α	1,250	6,390	A549
Compound 18i	FGFR1, FGFR2, FGFR3, FGFR4	19 (FGFR1), 22 (FGFR2), 11 (FGFR3)	1,880	SNU-16
Imidazo[1,2-a]pyrazine Analog	Aurora A	5 - 50 (Range for series)	100 - 1000 (Range for series)	HCT116

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of chemical compounds. Below are standard protocols for assessing the performance of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of kinase activity.

- Materials: Recombinant kinase (e.g., FGFR1, PI3K α), biotinylated substrate peptide, ATP, Lanthanide-labeled antibody (e.g., Europium-labeled anti-phospho-serine/threonine antibody), Streptavidin-Allophycocyanin (SA-APC), assay buffer, and test compounds.
- Procedure:
 1. Prepare serial dilutions of the test compounds in DMSO and add to a 384-well assay plate.
 2. Add the kinase enzyme and the biotinylated substrate peptide to the wells.
 3. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
 4. Stop the reaction by adding EDTA.

5. Add the detection solution containing the Europium-labeled antibody and SA-APC. Incubate for 60 minutes.
6. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

- Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

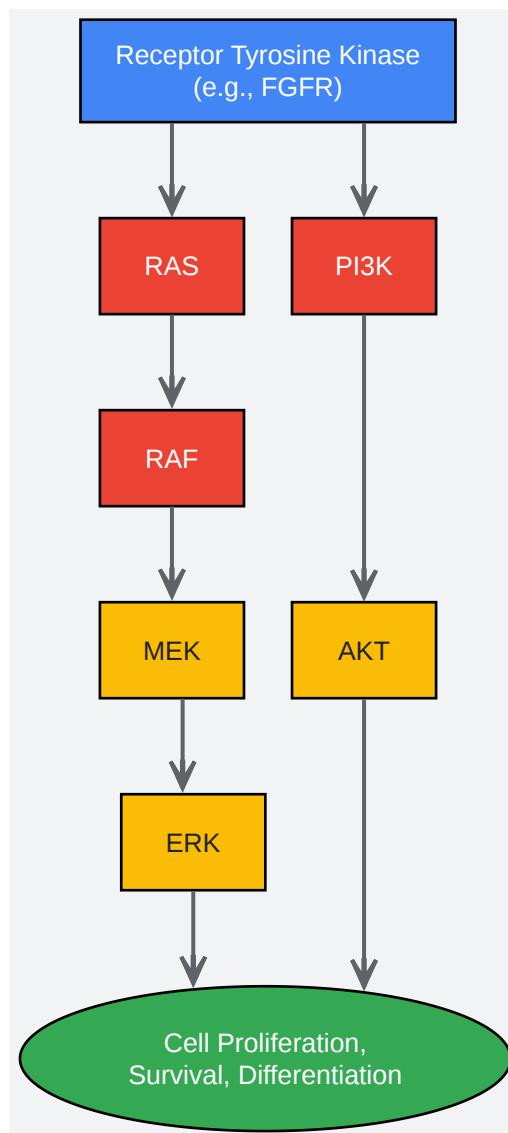
Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

- Materials: Cancer cell line (e.g., A549, SNU-16), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
- Procedure:
 1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
 3. Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
 4. Solubilize the formazan crystals by adding DMSO to each well.
 5. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against compound concentration and calculate the IC_{50} value using non-linear regression.

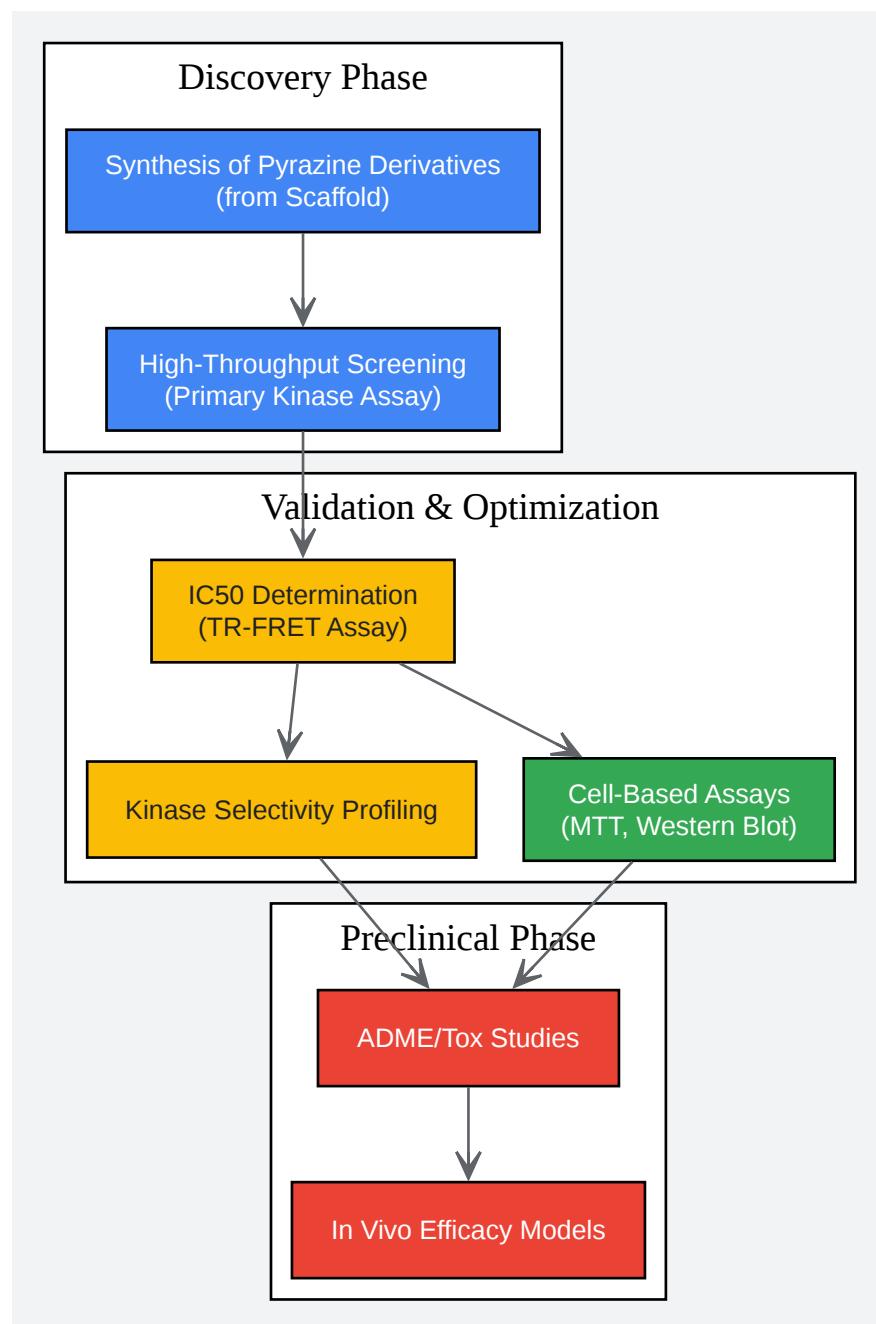
Visualizations

Diagrams are provided to illustrate key biological pathways and experimental processes.



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Caption: Simplified MAPK and PI3K signaling pathways.



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Caption: Workflow for kinase inhibitor drug discovery.

Conclusion

The pyrazine scaffold is a cornerstone in the development of novel kinase inhibitors. While **2-Amino-3-bromopyrazine-5-carboxylic acid** is an early-stage building block without inherent biological activity, its true value is realized through chemical modification. As demonstrated by

the comparison with potent derivatives like compounds 14c and 18i, strategic derivatization of the pyrazine core is essential for achieving high potency and target selectivity.^{[6][7]} The data clearly show that modifications at different positions of the pyrazine or fused-pyrazine ring system drastically influence the target profile (e.g., PI3K α vs. FGFR) and inhibitory activity. This guide underscores the importance of a scaffold-based approach in drug discovery, where a versatile starting material can give rise to a multitude of therapeutic candidates through systematic medicinal chemistry efforts.

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